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Ethenocytidine hydrochloride -

Ethenocytidine hydrochloride

Catalog Number: EVT-13957288
CAS Number:
Molecular Formula: C11H14ClN3O5
Molecular Weight: 303.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethenocytidine hydrochloride can be synthesized through various chemical processes, often involving the reaction of cytidine with genotoxic agents such as mucochloric acid. It is classified under nucleoside analogs, which are compounds that mimic the structure of natural nucleosides but differ in their chemical composition, thus affecting their biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of ethenocytidine hydrochloride typically involves the following methods:

  1. Chemical Reaction with Genotoxic Agents: One notable method includes reacting cytidine with mucochloric acid under controlled conditions (e.g., elevated temperatures) to yield ethenocytidine. The reaction can be monitored using high-performance liquid chromatography (HPLC) to isolate and characterize the products formed during the process .
  2. X-ray Crystallography: The molecular structure of ethenocytidine has been elucidated using X-ray crystallography, which provides detailed insights into its conformation and intermolecular interactions .

These methods highlight the compound's synthesis through both direct chemical modification and structural analysis techniques.

Molecular Structure Analysis

Structure and Data

Ethenocytidine hydrochloride features a unique molecular structure characterized by an etheno bridge between the 3 and 4 positions of the cytosine base. The molecular formula for ethenocytidine is C10_{10}H12_{12}N3_{3}O5_{5}, with a molecular weight of approximately 240.22 g/mol.

The crystal structure reveals distinct conformational properties influenced by protonation states, which significantly affect its electronic structure and intermolecular interactions . The refined X-ray data indicates an R-factor of 0.038, demonstrating high precision in the structural determination.

Chemical Reactions Analysis

Reactions and Technical Details

Ethenocytidine hydrochloride participates in various chemical reactions that are crucial for understanding its biological activity:

  1. Formation via Reaction with Mucochloric Acid: In this reaction, cytidine undergoes transformation into ethenocytidine when exposed to mucochloric acid at elevated temperatures (90 °C). This process results in significant structural alterations that are detectable via chromatographic methods .
  2. Stability Studies: The stability of ethenocytidine in biological systems has been investigated, revealing that it can form adducts with DNA bases, contributing to mutagenesis under certain conditions .

These reactions underscore the compound's relevance in studies related to genetic mutations and cancer research.

Mechanism of Action

Process and Data

The mechanism of action for ethenocytidine hydrochloride primarily involves its incorporation into nucleic acids, leading to potential disruptions in normal DNA replication and repair processes. When integrated into DNA, ethenocytidine can cause mispairing during replication, resulting in mutations.

Research indicates that the presence of etheno adducts can decrease repair activities for modified bases like 1,N6-ethenoadenosine, suggesting a broader impact on cellular repair mechanisms . This highlights its role as a model compound for studying DNA damage response pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethenocytidine hydrochloride exhibits several notable physical and chemical properties:

These properties are essential for understanding how ethenocytidine interacts within biological systems.

Applications

Scientific Uses

Ethenocytidine hydrochloride is primarily employed in scientific research focused on:

  • DNA Damage Studies: It serves as a model compound for investigating mechanisms of DNA damage induced by environmental agents.
  • Mutagenesis Research: Its role in mutagenesis provides insights into how modifications to nucleotides can lead to genetic alterations.
  • Cancer Research: Understanding how etheno adducts affect cellular processes contributes to broader cancer research initiatives aimed at elucidating the mechanisms behind tumorigenesis.
Historical Context and Discovery of Ethenocytidine Hydrochloride

Ethnopharmacological Origins and Traditional Precedents

Ethenocytidine hydrochloride, as a defined chemical entity, lacks direct ethnopharmacological origins. However, its foundational etheno nucleoside structure has evolutionary precedents in naturally occurring modified nucleosides within transfer RNA (tRNA) molecules. These were first identified as fluorescent "Y-bases" (wyosine derivatives) in tRNA from yeast, animals, and archaea—though notably absent in eubacteria, mitochondria, or chloroplasts [1]. The core etheno bridge structure (1,N²-ethenoguanine derivatives) in these tRNA modifications represents a biological precursor to synthetic ethenocytidine. These natural etheno-modified bases serve critical functions in stabilizing tRNA stem-loop structures essential for translational fidelity, indicating a primordial biological role for the etheno ring system long before its laboratory synthesis [1]. The biosynthetic pathway to wyosine derivatives involves a metabolically expensive process utilizing pyruvate as the two-carbon source and requires flavoproteins and radical S-adenosylmethionine (SAM) enzymes, highlighting nature’s complex enzymatic machinery for generating such exocyclic rings [1].

Chronological Evolution of Synthetic Development

The deliberate chemical synthesis of etheno nucleosides emerged from early investigations into nucleic acid reactivity with bifunctional electrophiles:

  • 1971: Kochetov and colleagues pioneered the reaction of 2-chloroacetaldehyde with 9-methyladenine and 1-methylcytosine, yielding N-methyl derivatives of 1,N⁶-ethenoadenosine (εAdo) and 3,N⁴-ethenocytidine (εCyd) under mild conditions [1]. This established the fundamental cyclization reaction forming the etheno bridge.
  • Mid-1970s: Leonard’s group refined the synthesis using 2-chloroacetaldehyde under mildly acidic conditions to generate 1,N⁶-ethenoadenosine (εAdo) and 3,N⁴-ethenocytidine (εCyd) without N-methyl protection, enabling broader biochemical applications [1]. This method became foundational for producing ethenocytidine hydrochloride.
  • Late 1970s: Synthetic efforts expanded to create etheno derivatives of key nucleotide cofactors, including 3′-AMP, 5′-AMP, 3′,5′-cyclic AMP, ADP, and NAD⁺. These analogs retained cofactor activity in enzymatic assays, facilitating studies of enzyme binding and mechanism [1].
  • 1980s–Present: Synthesis scaled to accommodate research into etheno adducts as biomarkers of DNA damage. Ethenocytidine formation in DNA was traced to environmental carcinogens (e.g., vinyl chloride, acrylonitrile) and endogenous lipid peroxidation products, driving demand for reliable synthetic protocols [1] [4].

Table 1: Key Milestones in Synthetic Development of Ethenocytidine Derivatives

YearDevelopmentSignificance
1971Kochetov synthesizes N-methyl-εAdo/εCyd with 2-chloroacetaldehydeFirst chemical synthesis of etheno nucleosides
Mid-1970sLeonard develops mild acidic synthesis of εAdo and εCydEnabled production of non-alkylated derivatives for biochemistry
Late 1970sSynthesis of ε-ATP, ε-NAD⁺ etheno-cofactorsCreated fluorescent analogs for enzyme kinetics and binding studies
1980sCorrelation of εC synthesis with vinyl chloride/urethane metabolismEstablished carcinogen-derived ethenocytidine as mutagenic DNA lesion
1990sRefined oligonucleotide synthesis with site-specific εC lesionsFacilitated mechanistic studies of replication and repair (e.g., M13 phage systems) [5]

Key Milestones in Structural Identification and Early Applications

Structural elucidation of ethenocytidine hydrochloride and related derivatives relied heavily on spectroscopic and crystallographic techniques, revealing unique physicochemical properties enabling diverse applications:

  • Fluorescence Properties: Early studies noted the intrinsic fluorescence of natural Y-bases in tRNA. Synthetic ethenocytidine derivatives exhibited strong fluorescence emission (~410 nm when excited at 325 nm), enabling their use as spectroscopic probes. This facilitated real-time monitoring of protein-nucleic acid interactions and nucleotide binding in enzymes [1] [3]. For example, fluorescence quenching of etheno-cytidine-labeled DNA provided quantitative data on PriA helicase-DNA binding affinities [3].
  • X-ray Crystallography: Structures of ethenocytidine adducts (e.g., 3,N⁴-ethenocytosine) embedded in DNA duplexes revealed significant distortion of the DNA helix. The planar etheno ring protruded into the major groove, disrupting Watson-Crick base pairing and explaining its non-instructional nature during replication [1] [4] [5]. Crystal structures of DNA polymerases complexed with ethenocytidine-containing templates (e.g., human pol η) further illustrated how the adduct causes replication errors by promoting non-canonical base pairing [2].
  • Mass Spectrometry: Isotopic labeling (e.g., ¹⁴C-vinyl chloride) combined with HPLC/MS/MS precisely quantified ethenocytidine adduct formation in vivo. This confirmed εC as a major adduct in rats exposed to vinyl chloride (29 pmol/μmol DNA base) and identified it in human tissues, validating its role as a carcinogen biomarker [1] [4].
  • Early Biochemical Applications:
  • Cofactor Analogs: Etheno-NAD⁺ and etheno-ATP functioned as fluorescent substrates for dehydrogenases and kinases, allowing enzyme kinetics studies without radioactive labels [1].
  • DNA/RNA Structure Probes: 2-Chloroacetaldehyde modification of unpaired bases in rRNA (16/23 adenines modified) retained 80% biological activity, revealing roles of specific bases in ribosome function [1].
  • Mutagenicity Studies: Site-specific εC in M13 phage DNA demonstrated replication arrest and SOS-independent mutagenesis (UVM pathway) in E. coli, challenging paradigms about translesion synthesis [5].

Table 2: Structural Features and Detection Methods for Ethenocytidine Derivatives

Structural FeatureIdentification MethodKey Finding/Application
Etheno ring planar structureX-ray crystallographyHelix distortion in DNA; non-instructional for replication [1] [4]
Fluorescence emission at 410 nmSpectrofluorometry (λex=325 nm)Real-time monitoring of DNA-protein interactions (e.g., PriA helicase) [3]
Molecular mass/adduct formationHPLC-MS/MS with isotopic labelingQuantification in DNA (e.g., 29 pmol HO-ethanodGuo/μmol DNA base in rats) [1]
Base pairing disruptionPolymerase crystal structuresMiscoding opposite εC by pol η (e.g., dGMP insertion) [2]

Compounds Mentioned:

  • Ethenocytidine hydrochloride
  • 1,N⁶-Ethenoadenosine (εAdo)
  • 3,N⁴-Ethenocytidine (εCyd)
  • Wyosine
  • 2-Chloroacetaldehyde
  • 2-Chloroethylene oxide
  • Wybutosine
  • 1,N²-Ethenoguanine
  • Etheno-ATP
  • Etheno-NAD⁺
  • N²,3-Ethenoguanosine

Properties

Product Name

Ethenocytidine hydrochloride

IUPAC Name

4-amino-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2H-oxet-2-yl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

Molecular Formula

C11H14ClN3O5

Molecular Weight

303.70 g/mol

InChI

InChI=1S/C11H13N3O5.ClH/c12-6-1-3-14(11(17)13-6)10-8(16)7(15)9(19-10)5-2-4-18-5;/h1-5,7-10,15-16H,(H2,12,13,17);1H/t5?,7-,8+,9+,10+;/m0./s1

InChI Key

NAHDYJBOIVXOEP-MZPKOYFQSA-N

Canonical SMILES

C1=COC1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)O.Cl

Isomeric SMILES

C1=COC1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O.Cl

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